molecular formula C18H22Cl2F2N2O B12270653 1-{1-[(3,4-Dichlorophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine

1-{1-[(3,4-Dichlorophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine

Cat. No.: B12270653
M. Wt: 391.3 g/mol
InChI Key: PGXGBTKGQFNCNY-UHFFFAOYSA-N
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Description

1-{1-[(3,4-Dichlorophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine is a complex organic compound characterized by the presence of dichlorophenyl, piperidine, and difluoropiperidine groups

Preparation Methods

The synthesis of 1-{1-[(3,4-Dichlorophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichlorobenzyl chloride and piperidine derivatives.

    Reaction Conditions: The reaction typically involves nucleophilic substitution reactions, where the piperidine derivative reacts with 3,4-dichlorobenzyl chloride under controlled conditions.

    Industrial Production: Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-{1-[(3,4-Dichlorophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the dichlorophenyl group can be replaced by other nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-{1-[(3,4-Dichlorophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-{1-[(3,4-Dichlorophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: These interactions can affect various biochemical pathways, potentially leading to therapeutic effects or other biological outcomes.

Comparison with Similar Compounds

1-{1-[(3,4-Dichlorophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine can be compared with other similar compounds:

    Similar Compounds: Compounds such as 1-[(3,4-dichlorophenyl)methyl]piperidine and 4,4-difluoropiperidine share structural similarities.

    Uniqueness: The presence of both dichlorophenyl and difluoropiperidine groups in the same molecule makes this compound unique, potentially offering distinct chemical and biological properties.

Properties

Molecular Formula

C18H22Cl2F2N2O

Molecular Weight

391.3 g/mol

IUPAC Name

[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-(4,4-difluoropiperidin-1-yl)methanone

InChI

InChI=1S/C18H22Cl2F2N2O/c19-15-2-1-13(11-16(15)20)12-23-7-3-14(4-8-23)17(25)24-9-5-18(21,22)6-10-24/h1-2,11,14H,3-10,12H2

InChI Key

PGXGBTKGQFNCNY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N2CCC(CC2)(F)F)CC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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